molecular formula C10H12FNO B15235576 (R)-7-Fluoro-8-methylchroman-4-amine

(R)-7-Fluoro-8-methylchroman-4-amine

Cat. No.: B15235576
M. Wt: 181.21 g/mol
InChI Key: PQCKITNHLYFLKH-SECBINFHSA-N
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Description

®-7-Fluoro-8-methylchroman-4-amine is a chemical compound that belongs to the class of chromans. Chromans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a fluorine atom at the 7th position and a methyl group at the 8th position on the chroman ring, with an amine group at the 4th position. The ® configuration indicates the specific spatial arrangement of these substituents, which can significantly influence the compound’s biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-7-Fluoro-8-methylchroman-4-amine typically involves several steps:

    Starting Material: The synthesis often begins with a chroman derivative.

    Fluorination: Introduction of the fluorine atom at the 7th position can be achieved using fluorinating agents such as Selectfluor.

    Methylation: The methyl group at the 8th position can be introduced using methylating agents like methyl iodide.

    Amination: The amine group at the 4th position is introduced through reductive amination, using reagents like sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the production of ®-7-Fluoro-8-methylchroman-4-amine may involve:

    Catalytic Hydrogenation: To introduce the amine group.

    Continuous Flow Chemistry: For efficient and scalable synthesis.

    Chiral Resolution: To ensure the ® configuration, using chiral catalysts or chromatography.

Types of Reactions:

    Oxidation: ®-7-Fluoro-8-methylchroman-4-amine can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into various reduced forms, such as alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: N-alkylated or N-acylated derivatives.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

    Receptor Binding: Studied for its binding affinity to various biological receptors.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in treating neurological disorders due to its structural similarity to known bioactive compounds.

Industry:

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ®-7-Fluoro-8-methylchroman-4-amine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and ion channels.

    Pathways Involved: The compound may modulate signaling pathways by binding to receptors or inhibiting enzymes, leading to altered cellular responses.

Comparison with Similar Compounds

    7-Fluoro-8-methylchroman-4-amine: Lacks the ® configuration.

    7-Fluoro-8-methylchroman-4-ol: Contains a hydroxyl group instead of an amine.

    7-Fluoro-8-methylchroman-4-carboxylic acid: Contains a carboxyl group instead of an amine.

Uniqueness:

    Chiral Configuration: The ® configuration of ®-7-Fluoro-8-methylchroman-4-amine provides unique biological activity compared to its racemic or (S) counterparts.

    Functional Groups: The specific arrangement of fluorine, methyl, and amine groups contributes to its distinct chemical and biological properties.

This detailed overview highlights the significance of ®-7-Fluoro-8-methylchroman-4-amine in various fields, from synthetic chemistry to potential therapeutic applications

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

(4R)-7-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12FNO/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-3,9H,4-5,12H2,1H3/t9-/m1/s1

InChI Key

PQCKITNHLYFLKH-SECBINFHSA-N

Isomeric SMILES

CC1=C(C=CC2=C1OCC[C@H]2N)F

Canonical SMILES

CC1=C(C=CC2=C1OCCC2N)F

Origin of Product

United States

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